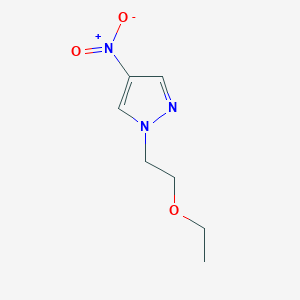![molecular formula C9H6Br3N3 B6361685 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1211431-07-0](/img/structure/B6361685.png)
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” belongs to a class of compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various routes involving reactions with different reagents . For example, 4,5-dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of dibromo-triazoles, including compounds similar to 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole, has been explored due to their significant applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are characterized by their high biological activity, low toxicity, and systemic nature. For example, the synthesis process involves the use of bromine or N-bromosuccinimide among other agents to achieve high yields. The structures of these compounds are confirmed using various spectroscopic and analytical methods, including 1H-NMR, 13C-NMR, and XRD (Yu et al., 2014).
Biological and Antimicrobial Activities
- Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. For instance, new triazole and triazolothiadiazine derivatives were synthesized and showed significant antimicrobial activities against a variety of microorganisms. These findings underline the potential of such compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Electroluminescent and Material Applications
- The introduction of halogen atoms and amino groups into the triazole ring has led to a series of important intermediates for further modifications in the fields of medicine, pesticide, and energetic materials. This shows the versatility of triazole compounds in various scientific and industrial applications (Wang et al., 2020).
Novel Synthetic Pathways and Derivatives
- Research has also focused on the reactions of dibromo-1,2,4-triazole derivatives with other compounds to form new structures. These synthetic pathways are crucial for the development of novel compounds with potential applications in various scientific fields (Khaliullin et al., 2014).
Future Directions
The future directions for research on “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” would likely depend on its potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHURFIACPDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6361611.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)

